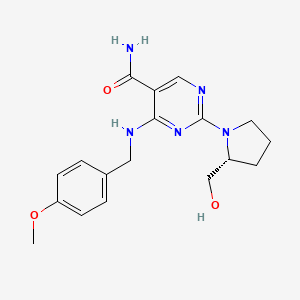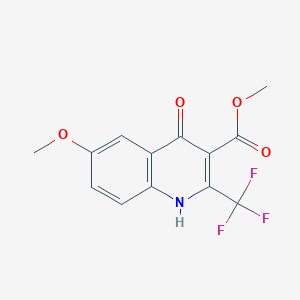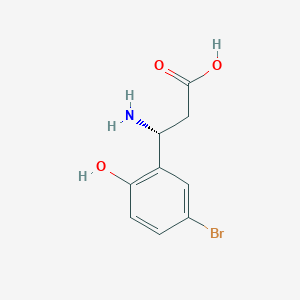
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a bromine atom and a hydroxyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenylpropanoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the (3R)-enantiomer. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-Amino-3-(5-bromo-2-oxophenyl)propanoic acid.
Reduction: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.
Substitution: 3-Amino-3-(5-azido-2-hydroxyphenyl)propanoic acid.
Scientific Research Applications
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interaction studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom may enhance its binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different binding affinities and biological activities.
3-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
3-Amino-3-(5-methyl-2-hydroxyphenyl)propanoic acid: Contains a methyl group instead of bromine, potentially altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and binding interactions. This unique feature may contribute to its specific biological activities and applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
MSPXYAMOMRDXEZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


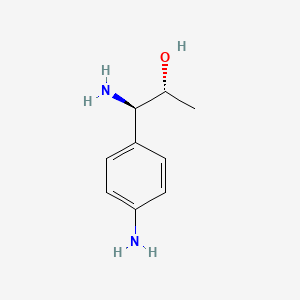
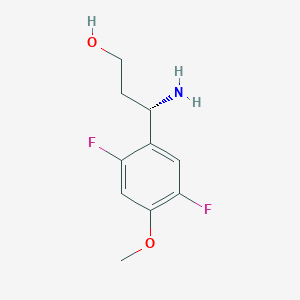
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)
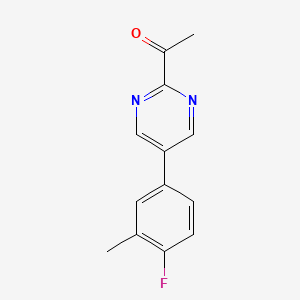
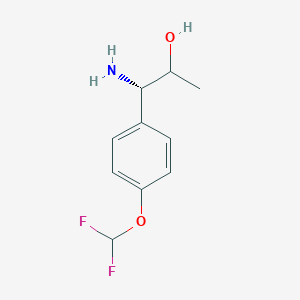
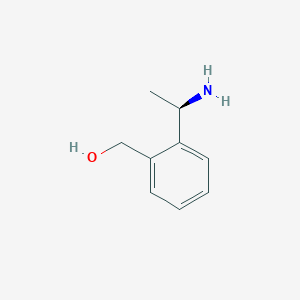
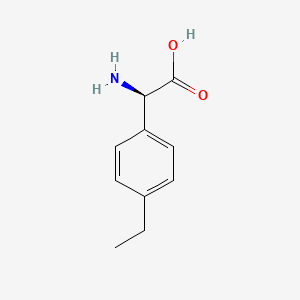
![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
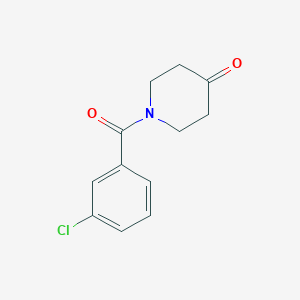
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
